molecular formula C17H12F3N3O2S B2664002 2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 721409-42-3

2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2664002
CAS RN: 721409-42-3
M. Wt: 379.36
InChI Key: KBEBMTUTCSPPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(quinazolin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as QNZ, and it has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Antitumor and Anticancer Activity

A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate were synthesized and evaluated for in-vitro antitumor activity. One compound showed significant broad-spectrum antitumor activity, being several times more active than the known drug 5-FU across various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer (Ibrahim A. Al-Suwaidan et al., 2013). Another study on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed compounds with extensive-spectrum antitumor efficiency against several tumor cell lines (M. Mohamed et al., 2016).

Antimicrobial and Antifungal Activities

Novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group exhibited good to excellent antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae. These compounds were significantly more effective than the control agent Bismerthiazol (Lan Yang, Xiaoping Bao, 2017). Another study highlighted the synthesis of new substituted 3H-quinazolin-4-one derivatives, which showed significant antibacterial, insecticidal, and anti-acetylcholinesterase activities (H. Misra, A. Gupta, 1982).

properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-7-5-11(6-8-12)23-15(24)9-26-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBMTUTCSPPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

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